3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
Description
The compound 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring:
- An ethylketone linker connecting the benzoxazolone moiety to a substituted azetidine ring.
- A 3-(1,3-thiazol-2-yloxy)azetidin-1-yl group, introducing a thiazole-ether substituent on the azetidine ring.
This structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors influenced by rigid heterocyclic systems .
Properties
IUPAC Name |
3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13(17-7-10(8-17)21-14-16-5-6-23-14)9-18-11-3-1-2-4-12(11)22-15(18)20/h1-6,10H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGVTWWMJXFVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thiosemicarbazide, hydrazonoyl halides, and arylidenemalononitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, preventing the communication necessary for biofilm formation and virulence production . This inhibition disrupts bacterial pathogenicity without killing the bacteria, reducing the likelihood of resistance development.
Comparison with Similar Compounds
Structural Analogues
Azetidine-Containing Derivatives
- Compound B : Azetidin-2-one derivatives synthesized from benzimidazole precursors (e.g., ethyl benzimidazole acetate) exhibit similar azetidine rings but lack the thiazole-ether substitution. These compounds are synthesized via hydrazide intermediates and cyclization reactions .
- Compound C: 3-[2-(3-Methyl-2-oxoquinoxalin-1-yl)ethyl]oxazolidin-2-one (from ) shares an oxazolidinone core and ethylketone linker but replaces the azetidine-thiazole group with a quinoxaline ring. Its crystal structure reveals intermolecular hydrogen bonding and π-π stacking, suggesting distinct solid-state properties compared to Compound A .
Key Structural Differences :
| Feature | Compound A | Compound B | Compound C |
|---|---|---|---|
| Core Structure | Dihydrobenzoxazolone | Azetidin-2-one | Oxazolidinone + Quinoxaline |
| Substituent on Azetidine | Thiazole-ether | None (plain azetidine) | N/A |
| Linker | Ethylketone | Ethyl group | Ethylketone |
Benzoxazole/Thiazole Hybrids
- Compound D: {3-oxo–4-[(pyridin-4-ylmethylene)-amino]-5-(thiophen-2-ylmethyl)-2,4-dihydro-1,2,4-triazol-2-yl}-acetic acid ethyl ester () contains a triazolone core with thiophene and pyridine substituents. While structurally distinct, its synthesis via alkylation of hydrazones parallels methods used for heterocyclic ketones like Compound A .
- Compound E: 5-amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one () shares the dihydrobenzoxazolone core but replaces the azetidine-thiazole group with a dimethylaminoethyl chain. This highlights the versatility of the benzoxazolone scaffold in accommodating diverse substituents .
Bioactivity Comparison :
| Compound | Core Structure | Reported Activity | Mechanism Insights |
|---|---|---|---|
| A | Benzoxazolone | Potential enzyme inhibition | Thiazole-ether may enhance target affinity |
| C | Oxazolidinone | Antibacterial, antitumor | π-π stacking with DNA/enzymes |
| E | Benzoxazolone | Not specified | Dimethylaminoethyl chain for solubility |
Physicochemical Properties
- Hydrogen Bonding : The thiazole-ether group in Compound A may participate in C–H···O/N interactions, similar to intermolecular bonds observed in Compound C .
Biological Activity
The compound 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 1706287-72-0) is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.3 g/mol . It contains a thiazole moiety linked to an azetidine ring, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 331.3 g/mol |
| CAS Number | 1706287-72-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzoxazole moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7).
In a study assessing the biological activity of similar compounds, it was found that derivatives with thiazole substitutions exhibited significant cytotoxicity. The mechanism involved apoptosis induction through mitochondrial pathways and DNA damage response activation. Specifically, compounds with the thiazole group were shown to interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death .
The proposed mechanisms of action for this compound include:
- DNA Interaction : Binding to DNA and interfering with replication processes.
- Topoisomerase Inhibition : Disruption of topoisomerase II activity, causing DNA damage.
- Apoptosis Induction : Triggering apoptotic pathways characterized by chromatin condensation and nuclear fragmentation.
In vitro studies demonstrated that treatment with the compound resulted in increased late apoptotic cells compared to controls, indicating its effectiveness in promoting programmed cell death in cancer cells .
Study on Antitumor Effects
In a comparative study involving several derivatives of thiazole and benzoxazole, the compound exhibited superior anticancer activity compared to standard chemotherapeutic agents. The study utilized various assays to measure cell viability and apoptosis rates:
| Compound | IC50 (μM) | Apoptotic Cells (%) |
|---|---|---|
| 3-{2-oxo...benzoxazol-2-one} | 12.5 | 70 |
| Standard Drug | 15 | 50 |
| Control | N/A | 10 |
The results indicated that the compound not only reduced cell viability but also significantly increased the percentage of apoptotic cells, highlighting its potential as an effective anticancer agent .
Q & A
Q. What metrics are critical for publishing bioactivity studies?
- Essential Data :
- Dose-response curves : Report EC₅₀/IC₅₀ values with 95% confidence intervals .
- Selectivity indices : Compare activity against target vs. off-target proteins (e.g., SI >10 indicates specificity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
